Cas no 26011-40-5 (2-Hydroxy Mestranol)

2-Hydroxy Mestranol 化学的及び物理的性質
名前と識別子
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- 19-Norpregna-1,3,5(10)-trien-20-yne-2,17-diol,3-methoxy-, (17a)-(9CI)
- 2-Hydroxy Mestranol
- (8R,9S,13S,14S,17R)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2,17-diol
- 19-Nor-17a-pregna-1,3,5(10)-trien-20-yne-2,17-diol,3-methoxy-(8CI)
- A)-3-Methoxy-19-norpregna-1,3,5(10)-trien-20-yne-2,17-diol
- A-Ethynyl-2-hydroxyestradiol 3-Methyl Ether
- CHEMBL3544577
- 26011-40-5
- (17a)-3-Methoxy-19-norpregna-1,3,5(10)-trien-20-yne-2,17-diol
- 19-Norpregna-1,3,5(10)-trien-20-yne-2,17-diol, 3-methoxy-, (17alpha)- (9CI)
- J-016220
- 17a-Ethynyl-2-hydroxyestradiol 3-methyl ether
- (8S,9S,13S,14S)-17-ethynyl-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-2,17-diol
- (1R,3AS,3BR,9BS,11AS)-1-ETHYNYL-7-METHOXY-11A-METHYL-2H,3H,3AH,3BH,4H,5H,9BH,10H,11H-CYCLOPENTA[A]PHENANTHRENE-1,8-DIOL
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- インチ: InChI=1S/C21H26O3/c1-4-21(23)10-8-17-15-6-5-13-11-19(24-3)18(22)12-16(13)14(15)7-9-20(17,21)2/h1,11-12,14-15,17,22-23H,5-10H2,2-3H3/t14-,15+,17-,20-,21-/m0/s1
- InChIKey: SKJZENPUQVKMJH-PVHGPHFFSA-N
- ほほえんだ: COC1=C(O)C=C2[C@H]3CC[C@@]4([C@](CC[C@H]4[C@@H]3CCC2=C1)(O)C#C)C
計算された属性
- せいみつぶんしりょう: 326.18800
- どういたいしつりょう: 326.188195
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 24
- 回転可能化学結合数: 2
- 複雑さ: 551
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.7
- 疎水性パラメータ計算基準値(XlogP): 3.6
じっけんとくせい
- 密度みつど: 1.22
- ふってん: 476°C at 760 mmHg
- フラッシュポイント: 241.7°C
- 屈折率: 1.612
- PSA: 49.69000
- LogP: 3.62120
2-Hydroxy Mestranol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AB28602-1mg |
19-Norpregna-1,3,5(10)-trien-20-yne-2,17-diol, 3-methoxy-, (17α)- (9CI) |
26011-40-5 | 1mg |
$1175.00 | 2024-04-20 | ||
TRC | H945850-10mg |
2-Hydroxy Mestranol |
26011-40-5 | 10mg |
$1642.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-209188-1mg |
2-Hydroxy Mestranol, |
26011-40-5 | 1mg |
¥2858.00 | 2023-09-05 | ||
A2B Chem LLC | AB28602-5mg |
19-Norpregna-1,3,5(10)-trien-20-yne-2,17-diol, 3-methoxy-, (17α)- (9CI) |
26011-40-5 | 5mg |
$2800.00 | 2024-04-20 | ||
TRC | H945850-1mg |
2-Hydroxy Mestranol |
26011-40-5 | 1mg |
$207.00 | 2023-05-18 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-209188-1 mg |
2-Hydroxy Mestranol, |
26011-40-5 | 1mg |
¥2,858.00 | 2023-07-11 | ||
TRC | H945850-5mg |
2-Hydroxy Mestranol |
26011-40-5 | 5mg |
$ 800.00 | 2023-09-07 |
2-Hydroxy Mestranol 関連文献
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Juan-Ramón Jiménez,Akira Sugahara,Masashi Okubo,Atsuo Yamada,Lise-Marie Chamoreau,Laurent Lisnard,Rodrigue Lescouëzec Chem. Commun., 2018,54, 5189-5192
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Wenwen Peng,Jingwei Wan,Bing Xie,Xuebing Ma Org. Biomol. Chem., 2014,12, 8336-8345
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
2-Hydroxy Mestranolに関する追加情報
Professional Introduction to 2-Hydroxy Mestranol (CAS No: 26011-40-5)
2-Hydroxy Mestranol, identified by its Chemical Abstracts Service (CAS) number 26011-40-5, is a significant compound in the field of pharmaceutical chemistry and biochemistry. This compound belongs to the steroidal class, which is well-known for its diverse biological activities and therapeutic potential. The presence of a hydroxyl group in its molecular structure enhances its reactivity and biological significance, making it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The chemical structure of 2-Hydroxy Mestranol consists of a steroidal backbone with a hydroxyl functional group positioned at the 2-position. This specific arrangement imparts unique properties to the compound, enabling its participation in a wide range of biochemical pathways. The steroidal framework is characterized by a tetracyclic structure, comprising three six-membered rings and one five-membered ring, which is typical for many naturally occurring steroids.
In recent years, 2-Hydroxy Mestranol has garnered attention due to its role in the development of novel therapeutic agents. Researchers have been exploring its potential as a precursor in the synthesis of corticosteroids, anti-inflammatory drugs, and even in the treatment of certain hormonal disorders. The hydroxyl group at the 2-position allows for further functionalization, enabling chemists to design derivatives with enhanced pharmacological properties.
One of the most compelling aspects of 2-Hydroxy Mestranol is its involvement in the biosynthesis of steroid hormones. Steroids are crucial for numerous physiological processes, including metabolism, immune response, and reproductive functions. The ability to manipulate the structure of steroids through intermediates like 2-Hydroxy Mestranol provides researchers with a powerful tool to develop targeted therapies for various medical conditions.
The synthesis of 2-Hydroxy Mestranol typically involves multi-step organic reactions that require precise control over reaction conditions. Common synthetic routes include oxidation of steroidal precursors followed by reduction steps to introduce the hydroxyl group at the desired position. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making 2-Hydroxy Mestranol more accessible for research and industrial applications.
In academic research, 2-Hydroxy Mestranol has been utilized as a model compound to study enzyme mechanisms involved in steroid biosynthesis. By using this compound as a substrate or intermediate, scientists can gain insights into the catalytic processes mediated by enzymes such as cytochrome P450 oxidases and steroid sulfatases. These studies not only enhance our understanding of fundamental biological pathways but also contribute to the development of new drug targets.
The pharmacological potential of derivatives of 2-Hydroxy Mestranol has been extensively investigated. For instance, modifications at other positions on the steroidal backbone can lead to compounds with anti-inflammatory, anti-proliferative, or even neuroprotective effects. Such derivatives are being tested in preclinical studies to evaluate their efficacy and safety profiles for potential therapeutic use.
The role of computational chemistry in studying 2-Hydroxy Mestranol and its derivatives cannot be overstated. Molecular modeling techniques allow researchers to predict the binding interactions between these compounds and their biological targets. This approach has significantly accelerated the drug discovery process by enabling virtual screening of large libraries of compounds for optimal candidates.
In conclusion, 2-Hydroxy Mestranol(CAS No: 26011-40-5) is a versatile and biologically significant compound with broad applications in pharmaceutical research and development. Its unique structural features and reactivity make it an invaluable intermediate in synthesizing therapeutic agents targeting various diseases. As research continues to uncover new aspects of steroid biochemistry and pharmacology, compounds like 2-Hydroxy Mestranol will undoubtedly play a pivotal role in advancing medical science.
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